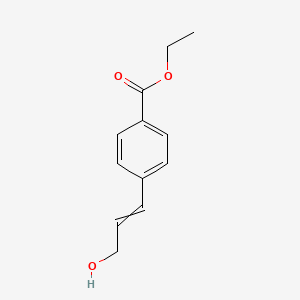

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester

Overview

Description

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester, also known as (E)-ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate or Pemetrexed disodium Impurity 18, is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that such compounds are often synthesized as part of broader studies. For instance, GC-MS analysis of plant extracts has been used to identify a variety of phytochemical compounds, including similar esters .Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H14O3 and a molecular weight of 206.24 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Benzoic acid derivatives, like parabens, are commonly used preservatives in various consumer products. Research has focused on their presence in aquatic environments, showing that, despite wastewater treatments that remove them effectively, they are always found at low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistent presence is attributed to the continuous introduction into the environment through consumption of paraben-based products. Methylparaben and propylparaben are the most commonly detected, indicating the widespread use of these compounds. Further studies are needed to understand the toxicity of chlorinated by-products of parabens found in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Degradation of Acetaminophen by Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been utilized to treat water contaminated with acetaminophen, leading to the generation of various by-products, some of which include compounds related to benzoic acid. This process underscores the versatility of AOPs in breaking down complex organic molecules into simpler, sometimes more manageable compounds. However, the biotoxicity of these by-products poses significant environmental risks, necessitating further research into safer and more efficient degradation pathways (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Impact on Gut Functions

Benzoic acid has been recognized for its antibacterial and antifungal properties, commonly used in food and feed additives. Recent studies have highlighted its potential to improve growth and health by promoting gut functions such as digestion, absorption, and barrier integrity. Research utilizing piglets and porcine intestinal epithelial cells as models have shown that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could harm gut health, indicating the importance of dosing considerations (Mao, Yang, Chen, Yu, & He, 2019).

Biotechnological Production from Biomass

Lactic acid production from biomass offers a green and sustainable method for producing various chemicals, including benzoic acid derivatives. This approach is not only environmentally friendly but also enables the utilization of renewable resources for chemical synthesis. Research in this area is crucial for developing biotechnological routes that can replace traditional chemical processes, thereby reducing the environmental impact associated with chemical manufacturing (Gao, Ma, & Xu, 2011).

Antioxidant Activities of Hydroxycinnamates

Hydroxycinnamates, which include derivatives of benzoic acid, exhibit potent antioxidant activities. Their effectiveness as antioxidants in various food groups, including cereals, legumes, oilseeds, fruits, vegetables, and beverages, is significant for health promotion and disease prevention. The antioxidant properties are primarily attributed to their ability to scavenge various free radicals and act as chain-breaking antioxidants. Understanding the structure-activity relationships of these compounds can help in designing more effective antioxidants for use in food preservation and health supplements (Shahidi & Chandrasekara, 2010).

Future Directions

While specific future directions for research on Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester were not found in the search results, the study of similar compounds within plant extracts suggests potential areas of interest. These could include further exploration of their synthesis, chemical properties, and potential biological activities .

properties

IUPAC Name |

ethyl 4-(3-hydroxyprop-1-enyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWOTPJPNSRSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30751876 | |

| Record name | Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30751876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89113-43-9 | |

| Record name | Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30751876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)

![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)

![(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3332399.png)